molecular formula C35H43N3O4 B11626855 1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

Cat. No.: B11626855
M. Wt: 569.7 g/mol
InChI Key: DYWOHBWEOVFXIR-UHFFFAOYSA-N
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Description

1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound features an indole core, a piperazine ring, and a hydroxyethyl group, which contribute to its unique chemical properties and biological activities.

Properties

Molecular Formula

C35H43N3O4

Molecular Weight

569.7 g/mol

IUPAC Name

1-[3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C35H43N3O4/c1-4-31(35(26-9-13-29(41-2)14-10-26)27-11-15-30(42-3)16-12-27)33-25-38(34-8-6-5-7-32(33)34)24-28(40)23-37-19-17-36(18-20-37)21-22-39/h5-16,25,28,39-40H,4,17-24H2,1-3H3

InChI Key

DYWOHBWEOVFXIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CN(C4=CC=CC=C43)CC(CN5CCN(CC5)CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Bis(4-methoxyphenyl)but-1-en-2-yl Group: This step involves the alkylation of the indole core with a suitable alkylating agent, such as 1,1-bis(4-methoxyphenyl)but-1-en-2-yl chloride, in the presence of a base like potassium carbonate.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 1-(2-hydroxyethyl)piperazine in the presence of a suitable solvent like dimethylformamide.

    Final Hydroxylation Step: The final step involves the hydroxylation of the propan-2-ol group, which can be achieved using a mild oxidizing agent such as hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the indole core to form tetrahydroindole derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of tetrahydroindole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs and pharmaceuticals, with modifications to enhance its efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on the cell surface, such as G-protein-coupled receptors or ion channels, leading to the activation or inhibition of downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in key biological processes, such as kinases or proteases, thereby modulating cellular functions.

    Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes.

Comparison with Similar Compounds

1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can be compared with other similar compounds, such as:

    1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-aminoethyl)piperazin-1-yl]propan-2-ol: This compound has an aminoethyl group instead of a hydroxyethyl group, which may affect its biological activity and pharmacokinetic properties.

    1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-methylpiperazin-1-yl]propan-2-ol: This compound has a methylpiperazine ring instead of a piperazine ring, which may influence its binding affinity and selectivity for molecular targets.

    1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-ethylpiperazin-1-yl]propan-2-ol: This compound has an ethylpiperazine ring instead of a piperazine ring, which may alter its pharmacological profile and therapeutic potential.

The uniqueness of 1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

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